rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, making it a versatile molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal an amine group, which can then participate in various biochemical reactions. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, cis
- rac-(1S,2S)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans
- rac-(1S,2S)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, cis
Uniqueness: The trans configuration of rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid imparts distinct stereochemical properties, affecting its reactivity and interactions compared to its cis counterparts. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization .
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-4-6-11(7-5-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
FHLIUZIIQIDVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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